
Tamra-peg4-cooh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tamra-peg4-cooh is a fluorescent dye derivative of carboxytetramethylrhodamine (TAMRA) containing four polyethylene glycol (PEG) units. This compound is known for its ability to form covalent bonds through its carboxyl groups, which can condense with ammonia . It is primarily used in scientific research for labeling and tracking molecules due to its fluorescent properties.
準備方法
Synthetic Routes and Reaction Conditions
Tamra-peg4-cooh is synthesized by attaching four polyethylene glycol units to the TAMRA molecule. The carboxyl groups in the compound allow it to form covalent bonds with ammonia, facilitating the synthesis process . The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to dissolve the compound and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent concentration, and reaction time, to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
Tamra-peg4-cooh undergoes several types of chemical reactions, including:
Condensation Reactions: The carboxyl groups in this compound can condense with ammonia to form covalent bonds
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Solvents: DMSO, ethanol, and DMF are commonly used solvents for reactions involving this compound.
Reagents: Ammonia is a common reagent used in condensation reactions with this compound
Major Products
The major products formed from reactions involving this compound are typically covalently bonded complexes where the carboxyl groups have reacted with ammonia or other nucleophiles .
科学的研究の応用
Tamra-peg4-cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and tracking molecules in various chemical reactions
Biology: Employed in biological assays to label proteins, nucleic acids, and other biomolecules for visualization under a fluorescence microscope
Medicine: Utilized in medical research for imaging and diagnostic purposes, particularly in tracking the distribution of drugs within the body
Industry: Applied in industrial processes that require the tracking of molecular interactions and reactions
作用機序
Tamra-peg4-cooh exerts its effects through its fluorescent properties. The carboxyl groups in the compound allow it to form covalent bonds with ammonia, enabling it to label and track molecules. The fluorescence emitted by this compound can be detected using fluorescence microscopy, making it a valuable tool for visualizing molecular interactions .
類似化合物との比較
Similar Compounds
Carboxytetramethylrhodamine (TAMRA): The parent compound of Tamra-peg4-cooh, used for similar fluorescent labeling applications
Fluorescein: Another fluorescent dye used for labeling and tracking molecules
Rhodamine B: A fluorescent dye with applications in biological and chemical research
Uniqueness
This compound is unique due to its four polyethylene glycol units, which enhance its solubility and stability compared to other fluorescent dyes. This makes it particularly useful in applications requiring high stability and solubility .
特性
分子式 |
C37H47N3O10 |
|---|---|
分子量 |
693.8 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C13H25NO7/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-12(15)14-3-5-19-7-9-21-11-10-20-8-6-18-4-2-13(16)17/h5-14H,1-4H3;2-11H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
DXWGUIPDUGUNCZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCOCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


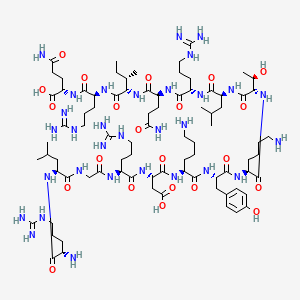
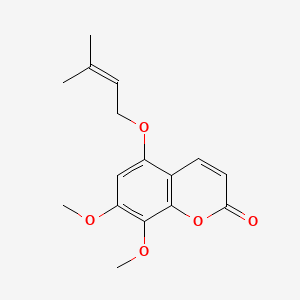

![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)

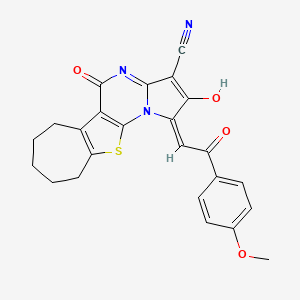


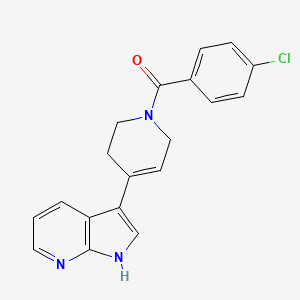


![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
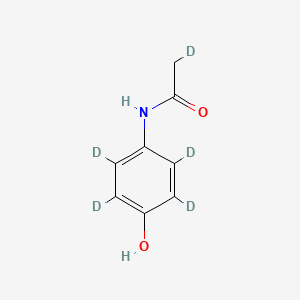
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
